molecular formula C15H19N3O3S B2927443 N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923673-24-9

N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2927443
CAS RN: 923673-24-9
M. Wt: 321.4
InChI Key: SGABQGUFJKNAEX-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a thiazole-based heterocyclic amide . It was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy .


Synthesis Analysis

The synthesis of this compound involves the heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates .


Molecular Structure Analysis

The molecular and electronic structures of the compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .


Chemical Reactions Analysis

The chemistry of acyl isothiocyanates, which are used in the synthesis of this compound, is very rich and diverse . They have been employed in the synthesis of a number of biologically active heterocycles such as thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolane, oxazolines, triazines and oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .

Scientific Research Applications

Sulfonamide Research and Applications

The sulfonamide group, closely related to the chemical structure , has been extensively studied for its diverse pharmacological properties. Research highlights the significance of sulfonamides in developing novel drugs with antiglaucoma and antitumor activities. Sulfonamide carbonic anhydrase inhibitors (CAIs) have been explored for their potential in treating conditions like glaucoma by targeting specific isoforms of carbonic anhydrase. Furthermore, novel drugs such as apricoxib and pazopanib, which incorporate sulfonamide groups, show significant antitumor activity, underlining the importance of this structural motif in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Heterocyclic Compounds in CNS Drug Synthesis

Investigations into functional chemical groups capable of acting on the Central Nervous System (CNS) reveal that heterocycles, which include structures similar to the compound of interest, form a significant class of organic compounds for synthesizing CNS-active drugs. These compounds offer a wide range of CNS effects, from depression treatment to convulsion control, highlighting their potential in addressing various neurological disorders (Saganuwan, 2017).

Oxadiazole Derivatives in Drug Development

The oxadiazole core, part of the broader category that includes the queried compound, is identified for its pharmacological potential across several domains, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The structural versatility and bioisosteric properties of oxadiazole derivatives facilitate the development of new medicinal agents, underscoring the utility of such compounds in future drug discovery efforts (Rana, Salahuddin, & Sahu, 2020).

Future Directions

The compound showed good antimicrobial activity against the eight tested microorganisms, suggesting that it merits further study for potential pharmacological and medical applications . The class of thiazole-ring-bearing compounds is one of the most extensively studied classes of aromatic five-membered heterocycles due to their extensive applications .

properties

IUPAC Name

N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10(2)5-6-16-13(19)8-11-9-22-15(17-11)18-14(20)12-4-3-7-21-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGABQGUFJKNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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